molecular formula C5H5N3S B6266060 4-amino-2-methyl-1,3-thiazole-5-carbonitrile CAS No. 29422-48-8

4-amino-2-methyl-1,3-thiazole-5-carbonitrile

Cat. No.: B6266060
CAS No.: 29422-48-8
M. Wt: 139.2
InChI Key:
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Description

4-amino-2-methyl-1,3-thiazole-5-carbonitrile is a chemical compound with the CAS Number: 29422-48-8 . Its IUPAC name is the same as the common name . The molecular weight of this compound is 139.18 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H5N3S/c1-3-8-5(7)4(2-6)9-3/h7H2,1H3 . This indicates that the compound has a thiazole ring with an amino group at the 4th position, a methyl group at the 2nd position, and a carbonitrile group at the 5th position .

Scientific Research Applications

Antimicrobial Properties

The compound 4-amino-2-methyl-1,3-thiazole-5-carbonitrile and its derivatives have shown significant antimicrobial properties. In one study, thiazolyl chalcones synthesized from this compound demonstrated marked potency as antimicrobial agents. The most active antibacterial and antifungal agents were identified among these derivatives, showcasing the compound's potential in developing new antimicrobial agents (Venkatesan & Maruthavanan, 2011).

Corrosion Inhibition

Research has also explored the use of this compound derivatives in corrosion inhibition. These compounds have shown to effectively inhibit corrosion on C-steel surfaces in acidic environments. The efficiency of these inhibitors increases with concentration but decreases with temperature, indicating their potential application in protecting metals from corrosion (Abdel Hameed et al., 2020).

Synthetic Organic Chemistry

This compound serves as a building block in synthetic organic chemistry, facilitating the development of various biologically important heterocyclic compounds. Its utilization in one-pot multicomponent reactions highlights its versatility and importance in constructing complex molecular architectures (Patel, 2017).

Anticancer Potential

Recent studies have explored the anticancer potential of derivatives of this compound. Some derivatives have shown promising in-vitro anticancer activities against various human tumor cell lines, suggesting the compound's relevance in developing novel anticancer therapies (Tiwari et al., 2016).

Synthesis of Heterocyclic γ-Amino Acids

The compound has been used in the synthesis of constrained heterocyclic γ-amino acids, mimicking secondary structures of proteins. These amino acids are valuable in protein design, offering new avenues for the development of peptidomimetics and therapeutic agents (Mathieu et al., 2015).

Future Directions

Thiazole derivatives, including 4-amino-2-methyl-1,3-thiazole-5-carbonitrile, have significant potential in the pharmaceutical sector . The incorporation of the heterocyclic moiety into the azo dye scaffold has improved the bioactive properties of the target derivatives . Therefore, continuous efforts are being made in the search for more potent, new, and safe synthetic methodologies for azo dye derivatives .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 4-amino-2-methyl-1,3-thiazole-5-carbonitrile can be achieved through a multi-step reaction pathway starting from commercially available starting materials.", "Starting Materials": [ "2-methyl-2-thiazoline-4-carbonitrile", "Hydrogen peroxide", "Sodium hydroxide", "Ammonium chloride", "Sulfuric acid", "Sodium nitrite", "Copper sulfate", "Sodium carbonate", "Ammonia" ], "Reaction": [ "Step 1: Oxidation of 2-methyl-2-thiazoline-4-carbonitrile with hydrogen peroxide and sodium hydroxide to form 2-methyl-4-carboxy-1,3-thiazole", "Step 2: Conversion of 2-methyl-4-carboxy-1,3-thiazole to 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid by reaction with sulfuric acid", "Step 3: Diazotization of 2-methyl-4-carboxy-1,3-thiazole-5-sulfonic acid with sodium nitrite and hydrochloric acid to form diazonium salt", "Step 4: Coupling of diazonium salt with copper sulfate to form 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid", "Step 5: Conversion of 4-cyano-2-methyl-1,3-thiazole-5-sulfonic acid to 4-amino-2-methyl-1,3-thiazole-5-carbonitrile by reaction with sodium carbonate and ammonia" ] }

29422-48-8

Molecular Formula

C5H5N3S

Molecular Weight

139.2

Purity

95

Origin of Product

United States

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